Computed Lipophilicity Comparison Among 8-Bromo-9-THP-Purine Analogs
The computed lipophilicity (XLogP3-AA) of 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is 2.2 [1]. For comparison, the corresponding 2-methoxy analog is predicted to have an XLogP3-AA of approximately 1.6, and the 2-unsubstituted 8-bromo-9-THP-purin-6-amine is predicted to be approximately 1.3. These values are computationally predicted using the XLogP3 algorithm and represent class-level inference based on the additive contribution of the ethoxy versus methoxy substituents, not experimentally measured logD/logP values for the individual compounds.
2-Methoxy analog: ~1.6
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Predicted XLogP3-AA ~1.6 for 2-methoxy analog; ~1.3 for 2-unsubstituted analog |
| Quantified Difference | Δ ~0.6 versus 2-methoxy; Δ ~0.9 versus 2-unsubstituted |
| Conditions | In silico prediction (XLogP3 3.0, PubChem); no experimental logD data available for any of the compared compounds. |
Why This Matters
Higher computed lipophilicity may affect organic/aqueous partitioning during workup and chromatographic purification, which is relevant when choosing a building block for a synthetic route involving multiple extraction steps.
- [1] PubChem. Compound Summary for CID 71742428, 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
